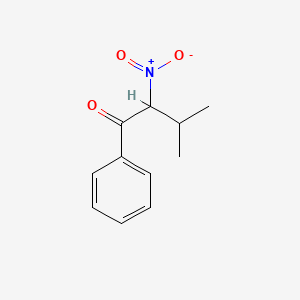![molecular formula C19H18ClNOS B14608039 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine CAS No. 60629-73-4](/img/structure/B14608039.png)
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine is a complex organic compound that belongs to the thioxanthene class This compound is known for its unique chemical structure, which includes a thioxanthene core substituted with a chloro group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine typically involves multiple steps. One common method starts with the preparation of 2-chloro-9H-thioxanthen-9-one, which is then reacted with appropriate reagents to introduce the morpholine ring. The reaction conditions often involve the use of solvents like toluene and t-BuOH, and the reactions are carried out under an inert atmosphere, such as argon, at elevated temperatures (e.g., 120°C) for extended periods (e.g., 16 hours) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. These methods would involve stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioxanthene derivatives with reduced functional groups.
Scientific Research Applications
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine has several scientific research applications:
Biology: Investigated for its potential as an antipsychotic agent, similar to other thioxanthene derivatives.
Medicine: Explored for its therapeutic potential in treating nervous, mental, and emotional conditions.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine involves its interaction with various molecular targets. It exerts its effects by blocking receptors such as 5-HT2, D1, D2, D3, histamine H1, muscarinic, and alpha1 adrenergic receptors. This blockade affects neurotransmitter pathways, leading to its therapeutic effects in treating psychotic disorders .
Comparison with Similar Compounds
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with similar antipsychotic properties.
Zuclopenthixol: A related compound used in the treatment of schizophrenia.
Uniqueness
2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine is unique due to its specific substitution pattern and the presence of the morpholine ring, which may confer distinct pharmacological properties compared to other thioxanthene derivatives.
Properties
CAS No. |
60629-73-4 |
|---|---|
Molecular Formula |
C19H18ClNOS |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
2-[(2-chlorothioxanthen-9-ylidene)methyl]-4-methylmorpholine |
InChI |
InChI=1S/C19H18ClNOS/c1-21-8-9-22-14(12-21)11-16-15-4-2-3-5-18(15)23-19-7-6-13(20)10-17(16)19/h2-7,10-11,14H,8-9,12H2,1H3 |
InChI Key |
PJUOIOOYYYXFLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)C=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)



![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)


![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)




